Oxetorone (fumarate)
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Overview
Description
Oxetorone fumarate is a compound known for its use as an antimigraine drug. It functions as a serotonin antagonist, antihistamine, and alpha blocker. The compound is marketed under brand names such as Nocertone and Oxedix .
Chemical Reactions Analysis
Oxetorone fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: Common reagents and conditions for these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions
Scientific Research Applications
Oxetorone fumarate has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: Research focuses on its interactions with biological receptors.
Medicine: It is primarily used for the treatment of migraines due to its serotonin antagonistic properties.
Industry: Its antihistamine and alpha-blocking properties make it useful in various pharmaceutical formulations .
Mechanism of Action
Oxetorone fumarate exerts its effects by non-selectively inhibiting serotonin receptors. It also has antihistamine and anti-adrenergic properties. The molecular targets include serotonin receptors, and the pathways involved are related to the modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Oxetorone fumarate belongs to the class of benzoxepines. Similar compounds include:
Methysergide: Another serotonin antagonist used for migraine prophylaxis.
Pizotifen: A serotonin and histamine antagonist used for migraine prevention.
Cyproheptadine: An antihistamine with antiserotonergic properties used for various allergic conditions .
Oxetorone fumarate is unique due to its combined serotonin antagonistic, antihistamine, and alpha-blocking properties, making it particularly effective in the treatment of migraines .
Properties
CAS No. |
34522-46-8 |
---|---|
Molecular Formula |
C25H25NO6 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H21NO2.C4H4O4/c1-22(2)13-7-10-17-15-8-3-5-11-19(15)23-14-18-16-9-4-6-12-20(16)24-21(17)18;5-3(6)1-2-4(7)8/h3-6,8-12H,7,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DQHRYCOJUKGIDH-WLHGVMLRSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxetorone fumarate; Nocertone; L 6257; L-6257; L6257; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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